
5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide is an organic compound with the molecular formula C13H17NO2 It is a derivative of naphthalene, characterized by the presence of a carboxamide group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6,7,8-tetrahydronaphthalene and appropriate reagents for introducing the methoxy and methyl groups.
Reaction Conditions: The key steps involve the formation of the carboxamide group through reactions such as amidation or acylation. Specific conditions, such as the use of catalysts, solvents, and temperature control, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Potential therapeutic applications include the development of pharmaceuticals targeting specific diseases or conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Another derivative of tetrahydronaphthalene with an amine group.
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but with an amine group at a different position.
5-Methoxy-7,N,N-trimethyltryptamine: A tryptamine derivative with similar methoxy and methyl groups.
Uniqueness
5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide is unique due to its specific combination of functional groups and the tetrahydronaphthalene ring system. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-methoxy-N-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(16-2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFBEQFAPXCRSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC2=C1CCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
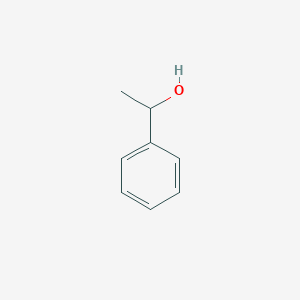

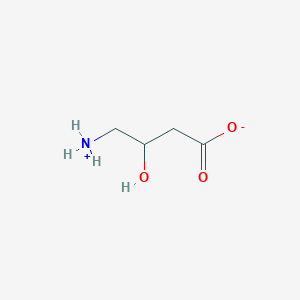
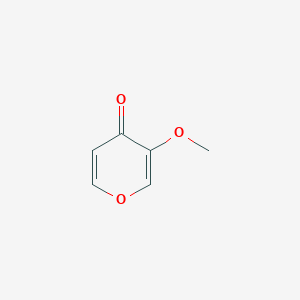
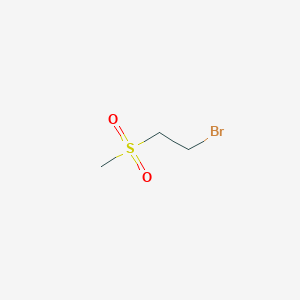
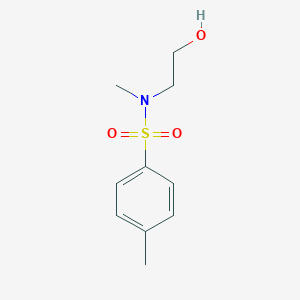




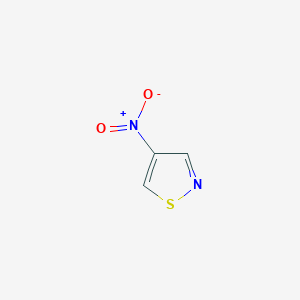
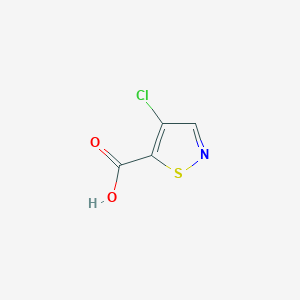
![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)

